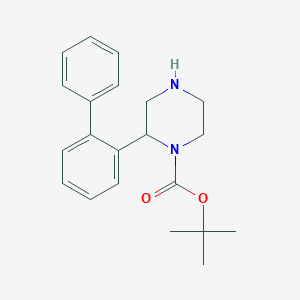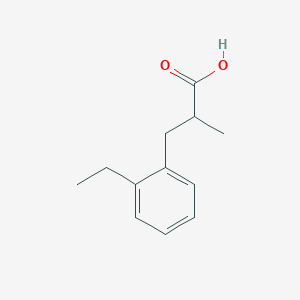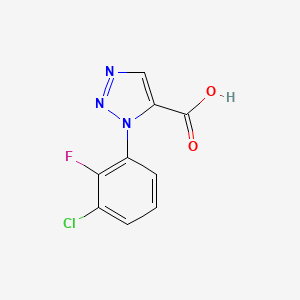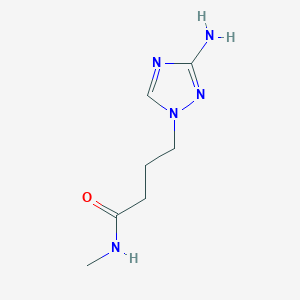![molecular formula C12H20Cl2N2 B15311990 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring through an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the pyrrolidine ring to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the aniline ring can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives
Aplicaciones Científicas De Investigación
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present on the molecule. The pathways involved in its mechanism of action are often related to its ability to bind to and modulate the activity of proteins involved in signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: A similar compound with the pyrrolidine ring directly attached to the aniline ring.
4-(Pyrrolidin-1-yl)aniline: Another derivative with the pyrrolidine ring attached at the para position of the aniline ring.
N-ethylpyrrolidine: A compound with a similar pyrrolidine ring but different substitution patterns.
Uniqueness
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is unique due to the specific positioning of the pyrrolidine ring through an ethyl linkage, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H20Cl2N2 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
3-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14;;/h3-5,10H,1-2,6-9,13H2;2*1H |
Clave InChI |
JAXLOIHZSQUWIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC2=CC(=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



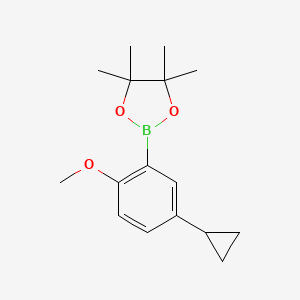
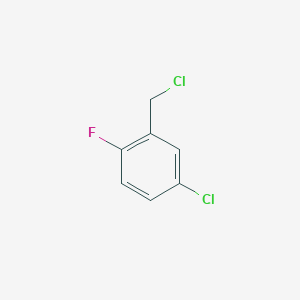
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
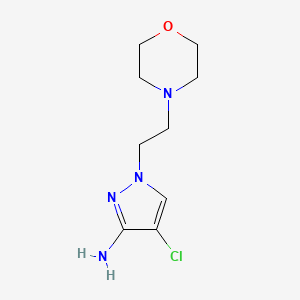
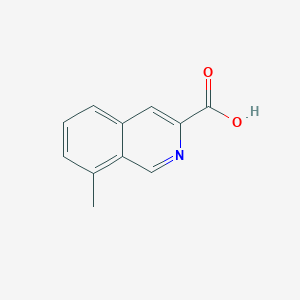
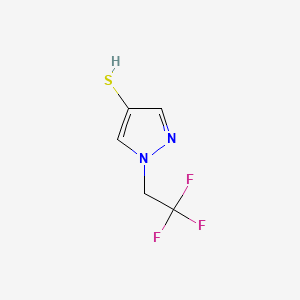
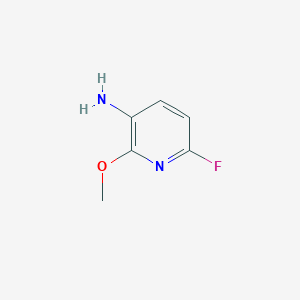
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)

